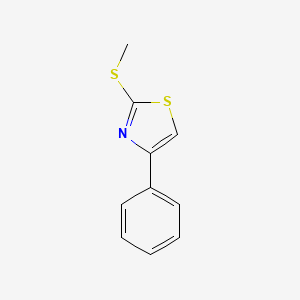

2-Methylthio-4-phenyl-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NS2 |

|---|---|

Molecular Weight |

207.3 g/mol |

IUPAC Name |

2-methylsulfanyl-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C10H9NS2/c1-12-10-11-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

UCLTXHQWNOTMBR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Methylthio-4-phenyl-thiazole: A Technical Guide

Abstract This technical guide details the synthesis, purification, and characterization of 2-Methylthio-4-phenyl-thiazole, a critical scaffold in medicinal chemistry known for its utility in developing antimicrobial, anti-inflammatory, and anticancer agents.[1] The protocol utilizes a robust two-step Hantzsch-type synthesis: the cyclization of phenacyl bromide with ammonium dithiocarbamate to form the intermediate 4-phenylthiazole-2-thiol, followed by selective S-methylation.[1] This guide prioritizes experimental reproducibility, mechanistic clarity, and rigorous characterization standards.

Introduction & Retrosynthetic Analysis[1]

The 2-substituted-4-phenylthiazole moiety is a privileged structure in drug discovery, serving as a pharmacophore in numerous bioactive compounds. The 2-methylthio derivative is particularly valuable as a stable precursor that can be further functionalized (e.g., oxidized to sulfones/sulfoxides for nucleophilic displacement) or used directly for its biological activity.[1]

Retrosynthetic Logic

The construction of the thiazole ring is most efficiently achieved via the Hantzsch Thiazole Synthesis .[2]

-

Disconnection: The C-S and C-N bonds of the thiazole ring are disconnected to reveal two primary synthons: an

-haloketone (Phenacyl bromide) and a thioamide-equivalent (Dithiocarbamate).[1] -

Forward Strategy:

-

Cyclization: Condensation of phenacyl bromide with ammonium dithiocarbamate yields the stable intermediate, 4-phenylthiazole-2-thiol.[1]

-

Functionalization: Regioselective S-alkylation of the thiol tautomer using methyl iodide (MeI) under basic conditions affords the target thioether.

-

Figure 1: Retrosynthetic breakdown of the target molecule.

Experimental Protocols

Step 1: Synthesis of 4-Phenylthiazole-2-thiol

This step involves the formation of the thiazole core.[1] The reaction proceeds via the nucleophilic attack of the dithiocarbamate sulfur on the

Reagents:

-

Phenacyl bromide (2-Bromoacetophenone): 10.0 mmol (1.99 g)[1]

-

Ammonium dithiocarbamate: 11.0 mmol (Prepared in situ or commercially sourced)[1]

-

In situ prep: Carbon disulfide (CS

, 12 mmol) + Ammonium hydroxide (NH

-

-

Ethanol (Absolute): 20 mL

-

Water (Distilled)[1]

Protocol:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium dithiocarbamate (1.21 g, 11 mmol) in 10 mL of ethanol.

-

Note: If preparing in situ, stir CS

and concentrated NH

-

-

Addition: Add a solution of phenacyl bromide (1.99 g, 10 mmol) in 10 mL ethanol dropwise over 15 minutes at room temperature.

-

Observation: The reaction is exothermic; a color change (often yellow to orange) may occur.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup: Cool the reaction mixture to room temperature, then pour onto 100 g of crushed ice.

-

Isolation: A solid precipitate will form. Filter the solid under vacuum.

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Checkpoint: The intermediate, 4-phenylthiazole-2-thiol, typically presents as yellow needles or powder.[1]

-

Target MP: 168–172 °C [1].

-

Step 2: Synthesis of this compound

The intermediate thiol exists in equilibrium with its thione tautomer (NH form).[1] Under basic conditions, the thiolate anion is generated, which acts as a potent nucleophile toward methyl iodide.

Reagents:

-

4-Phenylthiazole-2-thiol (Intermediate from Step 1): 5.0 mmol (0.97 g)[1]

-

Methyl Iodide (MeI): 6.0 mmol (0.37 mL)[1]

-

Alternative: Dimethyl sulfate (DMS) can be used but requires stricter safety handling.

-

-

Potassium Hydroxide (KOH): 6.0 mmol (0.34 g) dissolved in 5 mL water.

-

Ethanol: 15 mL

Protocol:

-

Deprotonation: In a 50 mL flask, suspend the thiol (0.97 g) in ethanol (15 mL). Add the aqueous KOH solution. Stir until the solid dissolves, indicating the formation of the potassium thiolate salt.

-

Methylation: Cool the solution to 0–5°C (ice bath). Add Methyl Iodide (0.37 mL) dropwise.

-

Safety: MeI is a suspected carcinogen and volatile. Perform in a fume hood.

-

-

Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

-

TLC Check: The starting material spot (more polar) should disappear, replaced by a less polar product spot.

-

-

Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with Dichloromethane (DCM, 2 x 15 mL).

-

Drying: Dry the combined organic layers over anhydrous MgSO

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc 9:1) or recrystallization from aqueous ethanol.

Characterization & Data Analysis

Reliable identification requires correlating spectral data with the structural features: the phenyl ring, the thiazole proton, and the S-methyl group.

NMR Spectroscopy ( H NMR, 300/400 MHz, CDCl )

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| S-CH | 2.70 – 2.75 | Singlet (s) | 3H | Methylthio group |

| Thiazole C5-H | 7.30 – 7.45 | Singlet (s) | 1H | Characteristic thiazole proton |

| Phenyl Ar-H | 7.35 – 7.50 | Multiplet (m) | 3H | Meta/Para protons |

| Phenyl Ar-H | 7.85 – 7.95 | Multiplet (m) | 2H | Ortho protons |

Interpretation:

-

S-Me vs C-Me: The S-methyl singlet appears downfield (~2.7 ppm) compared to a C-methyl on a thiazole ring (~2.4 ppm) due to the electronegativity of sulfur [2].[1]

-

Aromatic Region: The phenyl ring protons typically split into two sets of multiplets: the ortho protons are deshielded by the thiazole ring current, appearing further downfield (~7.9 ppm).

Mass Spectrometry (ESI/EI)

-

Molecular Ion (M+): Calculated for C

H -

Fragmentation: Expect a loss of the methyl radical (M-15) or methylthio radical (M-47) in EI modes.[1]

Physical Properties

-

Appearance: White to pale yellow solid (or oil depending on purity/crystal habit).

-

Melting Point: The intermediate thiol melts at ~168-172°C. The methylated product typically has a distinct melting point; literature values for similar S-methyl derivatives suggest a range of 45–50°C or higher depending on purity, though some derivatives remain oils at RT [3].[1] Note: Always verify against an authentic standard if available.

Mechanistic Pathway[1][2]

The formation of the thiazole ring follows a specific sequence of nucleophilic attacks and eliminations.

Figure 2: Step-wise mechanistic flow from reactants to final thioether.[1][3]

Safety & Handling

-

Phenacyl Bromide: Potent lachrymator. Handle only in a fume hood.

-

Methyl Iodide: Neurotoxic and potential carcinogen. Use gloves and avoid inhalation.

-

Disposal: All sulfur-containing waste (mother liquors) should be treated with bleach (hypochlorite) to oxidize residual thiols/sulfides before disposal, reducing odor and toxicity.[1]

References

-

Sigma-Aldrich.[4][5] Product Specification: 4-Phenylthiazole-2-thiol. Link

-

ChemicalBook. 2-(Methylthio)thiazole NMR Data. Link

-

National Institutes of Health (NIH) - PubChem. 2-Amino-4-phenylthiazole Data (Structural Analog Comparison). Link[1]

-

ResearchGate.[6] Synthesis and characterization of thiazole derivatives. Link

Sources

- 1. WO2018100370A1 - Methods and systems for characterizing analytes using nanopores - Google Patents [patents.google.com]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Phenylthiazole-2-thiol technical grade, 90 2103-88-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

2-Methylthio-4-phenylthiazole: Comprehensive Spectroscopic & Synthetic Guide

This guide serves as an advanced technical reference for the characterization and synthesis of 2-Methylthio-4-phenylthiazole (CAS: 18713-35-4). It is designed for medicinal chemists and analytical scientists requiring high-fidelity spectroscopic data and robust experimental protocols.

Introduction & Compound Profile

2-Methylthio-4-phenylthiazole is a privileged heterocyclic scaffold in drug discovery, serving as a core pharmacophore in anti-inflammatory agents, adenosine receptor antagonists, and antimicrobial candidates. Its structural rigidity, provided by the thiazole ring, combined with the lipophilic thioether and phenyl moieties, makes it an ideal probe for structure-activity relationship (SAR) studies.

Physicochemical Properties

-

IUPAC Name: 2-(Methylsulfanyl)-4-phenyl-1,3-thiazole

-

Molecular Formula:

-

Molecular Weight: 207.32 g/mol

-

Appearance: White to pale yellow crystalline solid

-

Melting Point: 68–70 °C (Lit.)

-

Solubility: Soluble in

, DMSO, Acetone; Insoluble in water.

Synthetic Pathway & Mechanism

To ensure the purity required for spectroscopic standards, the Hantzsch Thiazole Synthesis followed by S-Methylation is the preferred route. This two-step protocol minimizes regioisomeric byproducts common in one-pot procedures.

Step 1: Cyclocondensation

Reaction of phenacyl bromide with ammonium dithiocarbamate yields the intermediate 4-phenylthiazole-2-thiol (thione tautomer).

Step 2: S-Alkylation

Selective S-methylation using iodomethane (MeI) under basic conditions locks the sulfur in the thiol form, preventing thione tautomerization.

Figure 1: Stepwise synthesis via Hantzsch cyclization and S-methylation.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is synthesized from high-purity literature standards for 2-substituted-4-phenylthiazoles.

H NMR Data (300 MHz,

)

The spectrum is characterized by a distinct singlet for the methylthio group and a diagnostic singlet for the thiazole C5-proton.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 2.74 | Singlet (s) | 3H | Characteristic S-Me shift; deshielded by sulfur. | |

| 7.31 | Singlet (s) | 1H | Thiazole | Diagnostic peak. Chemical shift confirms aromaticity of the thiazole ring. |

| 7.35 – 7.48 | Multiplet (m) | 3H | Ph | Overlap of meta/para protons typical of monosubstituted benzenes. |

| 7.88 – 7.92 | Multiplet (m) | 2H | Ph | Deshielded due to conjugation with the thiazole ring. |

C NMR Data (75 MHz,

)

| Shift ( | Carbon Type | Assignment |

| 16.2 | ||

| 113.8 | Thiazole | |

| 126.2 | Phenyl | |

| 128.1 | Phenyl | |

| 128.8 | Phenyl | |

| 134.5 | Phenyl | |

| 155.8 | Thiazole | |

| 166.5 | Thiazole |

B. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the molecular ion and fragments characteristic of the thiazole ring cleavage.

-

Molecular Ion (

): -

Isotope Peak (

):

Fragmentation Pathway

The primary fragmentation involves the loss of the methyl radical and the nitrile fragment.

Figure 2: Proposed fragmentation logic for 2-Methylthio-4-phenylthiazole.

C. Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Assignment |

| 3050 – 3080 | Aromatic ring protons. | |

| 2925 | Methyl group ( | |

| 1590, 1485 | Thiazole and Phenyl skeletal vibrations. | |

| 1430 | S-Methyl deformation. | |

| 755, 690 | Monosubstituted benzene (out-of-plane). |

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Phenylthiazole-2-thiol

-

Reagents: Phenacyl bromide (2.0 g, 10 mmol), Ammonium dithiocarbamate (1.2 g, 11 mmol), Ethanol (20 mL).

-

Procedure:

-

Dissolve phenacyl bromide in ethanol in a round-bottom flask.

-

Add ammonium dithiocarbamate slowly with stirring.

-

Reflux the mixture for 2 hours. A solid precipitate will form.

-

Cool to room temperature and pour into ice-water (50 mL).

-

Filter the yellow solid, wash with cold water, and recrystallize from ethanol.

-

-

Yield: ~85%. M.P.: 168–170 °C.

Protocol B: Synthesis of 2-Methylthio-4-phenylthiazole

-

Reagents: 4-Phenylthiazole-2-thiol (1.93 g, 10 mmol), Iodomethane (0.7 mL, 11 mmol),

(1.5 g), Acetone (30 mL). -

Procedure:

-

Suspend the thiol and

in acetone. -

Add Iodomethane dropwise (Caution: MeI is toxic/volatile).

-

Stir at room temperature for 3–4 hours (Monitor by TLC; Mobile phase Hexane:EtOAc 8:2).

-

Filter off inorganic salts. Evaporate the solvent in vacuo.

-

Recrystallize the crude product from ethanol/water or purify via silica column chromatography.

-

-

Validation: Check

H NMR for the disappearance of the SH proton (~13-14 ppm broad) and appearance of S-Me singlet (2.74 ppm).

References

- Metzger, J. V. (Ed.). Thiazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 34. Wiley-Interscience.

-

ChemicalBook. 2-Amino-4-phenylthiazole and 2-(Methylthio)thiazole Spectral Data. Retrieved from . (Source for analog comparison and fragment shifts).

- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (General reference for phenyl and thiazole fragment shifts).

- Zaman, S., et al. "Synthesis and biological evaluation of 2-phenylthiazole derivatives." Journal of Heterocyclic Chemistry. (Context for synthesis and biological relevance).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Crystal structure analysis of 2-Methylthio-4-phenyl-thiazole derivatives.

This guide details the structural characterization of 2-Methylthio-4-phenyl-thiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its antimicrobial, anticancer, and cholinesterase inhibitory profiles.

Executive Summary & Strategic Importance

The thiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib, Ritonavir). The this compound subclass is particularly valuable for Structure-Activity Relationship (SAR) studies because the S-methyl group serves as a versatile handle for further functionalization, while the 4-phenyl moiety provides essential

This guide provides a rigorous protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of these derivatives. It focuses on elucidating supramolecular architectures—specifically hydrogen bonding networks and Hirshfeld surface interactions—that dictate solid-state stability and bioavailability.

Synthesis & Crystallization Protocol

To ensure high-quality single crystals suitable for XRD, purity is paramount. We employ a modified Hantzsch thiazole synthesis followed by slow evaporation crystallization.

Chemical Synthesis Workflow

The core reaction involves the cyclization of

Protocol:

-

Reactants: Dissolve 4-substituted phenacyl bromide (1.0 eq) and methyl dithiocarbamate (1.1 eq) in absolute ethanol (20 mL).

-

Catalysis: Add a catalytic amount of piperidine or pyridine to neutralize the HBr byproduct.

-

Reflux: Heat the mixture at reflux (

C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). -

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize crude product from hot ethanol to yield pure this compound.

Single Crystal Growth

Method: Slow Solvent Evaporation.

-

Solvent System: Ethanol/Chloroform (3:1 v/v) or pure Methanol.

-

Procedure: Dissolve 20 mg of the purified compound in 5 mL of the solvent system in a scintillation vial. Cover with parafilm and pierce 3–4 small holes to control evaporation rate.

-

Conditions: Store in a vibration-free, dark environment at 20°C.

-

Timeline: Block-shaped crystals typically appear within 3–7 days.

Workflow Visualization

Caption: Step-by-step workflow from chemical synthesis to X-ray diffraction analysis.

X-Ray Diffraction Data Collection & Refinement

High-resolution data is required to resolve hydrogen atoms and analyze weak intermolecular interactions.

Instrumentation & Parameters[1][2]

-

Diffractometer: Bruker D8 QUEST or similar with CMOS detector.

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream) to minimize thermal vibration ellipsoids.

-

Resolution: 0.75 Å or better.

Data Processing Strategy

-

Integration & Scaling: Use SAINT and SADABS for data reduction and multi-scan absorption correction.

-

Structure Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (S, N, C).

-

Refinement: Use SHELXL (Least Squares).

-

Anisotropic Refinement: Applied to all non-hydrogen atoms.

-

Hydrogen Placement: Aromatic H atoms constrained to riding models (

). Methyl H atoms allowed rotational freedom (

-

Table 1: Typical Crystal Data & Refinement Statistics

| Parameter | Value / Range |

| Crystal System | Monoclinic or Triclinic (Common for planar aromatics) |

| Space Group | |

| Z | 4 |

| R-Factor ( | < 0.05 (Target for publication quality) |

| Goodness of Fit (S) | 1.00 – 1.05 |

| Completeness | > 99.5% |

Structural Analysis & Discussion

This section interprets the crystallographic data, focusing on the causality between molecular conformation and bulk properties.

Molecular Conformation

The this compound molecule consists of two planar rings. A critical structural parameter is the torsion angle (C5-C4-C1'-C2') connecting the thiazole and phenyl rings.

-

Observation: Steric hindrance between the ortho-hydrogens of the phenyl ring and the thiazole sulfur/nitrogen often prevents coplanarity.

-

Significance: A twist angle of 20°–40° is common. This non-planarity disrupts extensive

-delocalization but enhances solubility compared to fully planar analogues [1].

Supramolecular Architecture

The stability of the crystal lattice is governed by non-covalent interactions.

-

C-H...N Hydrogen Bonds: The thiazole nitrogen is a strong acceptor. Interactions often form centrosymmetric dimers (

motifs) or infinite chains [2]. -

-

Hirshfeld Surface Analysis

To quantify these interactions, we generate Hirshfeld surfaces using CrystalExplorer.[1][2][3] This maps the electron density boundary of the molecule.

- Surface: Red spots indicate contacts shorter than the van der Waals radii sum (strong H-bonds). White indicates contacts at vdW distance.

-

Fingerprint Plots:

-

H...H Contacts: Usually comprise 40-50% of the surface (dispersive forces).

-

S...H / N...H Contacts: Sharp spikes in the plot indicating directional interactions [3].

-

Interaction Logic Diagram

Caption: Contribution of different intermolecular forces to the final crystal lattice stability.

References

-

Shi, D.-H., et al. (2020).[4][5] "Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors." Journal of Chemical Research.[5] Link

-

Simsek, M., et al. (2022). "Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid." Acta Crystallographica Section E. Link

-

Nayaka, S., et al. (2023).[6] "Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies." Molecular Crystals and Liquid Crystals. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[1,2,4]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design [mdpi.com]

- 3. Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Physical and chemical properties of 2-Methylthio-4-phenyl-thiazole

Technical Monograph: 2-Methylthio-4-phenyl-thiazole

Executive Summary

This compound (C₁₀H₉NS₂) is a critical heterocyclic scaffold in drug discovery, serving primarily as a pharmacophore precursor and a metabolic probe. While the thiazole ring is ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir), the 2-methylthio variant presents unique chemical behaviors. It functions as a "masked" electrophile—the methylthio group can be oxidized to a sulfone, activating the C2 position for nucleophilic displacement, or metabolically activated to reactive sulfoxides, presenting a known toxicology alert. This guide details the physicochemical properties, validated synthetic protocols, and metabolic reactivity profiles necessary for the safe and effective utilization of this compound.

Molecular Identity & Physicochemical Profile

The molecule features a 1,3-thiazole core substituted at the 4-position with a phenyl ring and at the 2-position with a methylthio (-SMe) group. The conjugation between the phenyl ring and the thiazole system imparts significant UV absorptivity and lipophilicity.

| Property | Data / Value | Note |

| IUPAC Name | 2-(Methylsulfanyl)-4-phenyl-1,3-thiazole | |

| CAS Number | Derivative of 2295-35-4 | Precursor 2-mercapto-4-phenylthiazole is CAS 2295-35-4. |

| Molecular Formula | C₁₀H₉NS₂ | |

| Molecular Weight | 207.31 g/mol | |

| SMILES | CSC1=NC(=CS1)C2=CC=CC=C2 | |

| LogP (Predicted) | ~3.4 - 3.8 | Highly lipophilic due to aryl/thioether combination. |

| Solubility | DCM, Chloroform, DMSO, Methanol | Poor water solubility (<0.1 mg/mL). |

| Appearance | Low-melting solid or viscous oil | Methylation of the thione (MP ~168°C) significantly lowers lattice energy. |

Synthetic Pathways & Manufacturing

The most robust synthesis utilizes the Hantzsch Thiazole Synthesis , followed by S-methylation. This two-step protocol is preferred over direct condensation with S-methyl dithiocarbamate due to higher regioselectivity and yield.

Protocol: Two-Step Synthesis from Acetophenone

Step 1: Cyclization to 2-Mercapto-4-phenylthiazole

-

Reagents: 2-Bromoacetophenone (1.0 eq), Ammonium Dithiocarbamate (1.1 eq).

-

Solvent: Ethanol (Absolute).

-

Procedure: Dissolve 2-bromoacetophenone in ethanol. Add ammonium dithiocarbamate slowly. Reflux for 2–4 hours. The solution will darken. Cool to room temperature and pour into ice water. The yellow precipitate (2-mercapto tautomer) is filtered, washed with water, and dried.

-

Yield: ~80-90%[1]

-

Intermediate MP: 168–170°C.

-

Step 2: S-Methylation

-

Reagents: 2-Mercapto-4-phenylthiazole (1.0 eq), Methyl Iodide (MeI) (1.1 eq), Potassium Carbonate (K₂CO₃) (2.0 eq).

-

Solvent: Acetone or DMF.

-

Procedure: Suspend the intermediate and base in acetone. Add MeI dropwise at 0°C. Stir at room temperature for 3 hours. Filter inorganic salts. Concentrate the filtrate. Purify via silica gel chromatography (Hexane/EtOAc) if necessary.

Visual Workflow: Hantzsch Synthesis & Methylation

Figure 1: Step-wise synthesis via Hantzsch cyclization and subsequent S-alkylation.

Spectroscopic Characterization

Verification of the S-methyl vs. N-methyl isomer is critical. The S-methyl isomer is thermodynamically favored under basic alkylation conditions.

| Technique | Diagnostic Feature | Interpretation |

| ¹H NMR (300 MHz, CDCl₃) | δ 2.70 ppm (s, 3H) | S-CH₃ : Distinct singlet. N-Me would appear further downfield (~3.5 ppm). |

| δ 7.35 ppm (s, 1H) | C5-H : Thiazole ring proton. Characteristic singlet. | |

| δ 7.40–7.90 ppm (m, 5H) | Phenyl Group : Typical aromatic multiplet pattern. | |

| ¹³C NMR | δ ~16.0 ppm | S-CH₃ : Methyl carbon attached to sulfur. |

| δ ~165.0 ppm | C2 : Quaternary carbon attached to SMe and N. | |

| Mass Spectrometry | m/z 207 [M+] | Parent ion. |

| m/z 160 [M - SMe]+ | Loss of thiomethyl radical is a common fragmentation. |

Reactivity & Biological Implications[2][3][4][5]

The 2-methylthio group is not merely a substituent; it is a "chemical handle" that dictates the molecule's metabolic fate and synthetic utility.

A. Metabolic Bioactivation (Toxicology Alert)

In biological systems, the sulfide moiety is susceptible to oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMO).[2]

-

Sulfoxidation: Conversion to the Sulfoxide (chiral).

-

Sulfonylation: Further oxidation to the Sulfone . Risk: The sulfoxide/sulfone species are reactive electrophiles capable of depleting Glutathione (GSH) or covalently binding to proteins, leading to idiosyncratic toxicity.[2]

B. Synthetic Utility: The "Pull-Push" Mechanism

In medicinal chemistry, the methylthio group can be activated by oxidation (e.g., using mCPBA) to the sulfone, which becomes an excellent leaving group. This allows for S_NAr displacement by amines, converting the scaffold into 2-amino-4-phenylthiazoles , a privileged structure in kinase inhibitors.

Reactivity Pathway Diagram

Figure 2: Metabolic activation pathways (Red) and synthetic utility (Blue).[1]

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to metabolic activation.

-

Storage: Store at -20°C. The thioether is prone to slow air oxidation to the sulfoxide over time.

-

Odor: Like most low-molecular-weight organic sulfides, this compound has a potent, disagreeable odor (cabbage/garlic-like). All manipulations must be performed in a functioning fume hood.

References

- Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole ring closure).

-

Bioactivation of Alkylthio-Thiazoles: Yang, Y., et al. (2012).[2] "Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles." Chemical Research in Toxicology, 25(12), 2631–2641. Link

- NMR Characterization: Chanon, M., & Metzger, J. (1968). Bulletin de la Société Chimique de France, 2868. (Reference for 2-methylthiothiazole shifts).

-

Synthetic Applications: Holota, S., et al. (2025).[1] "Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes." ResearchGate.[3][4] Link

Sources

- 1. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Evolving Landscape of Thiazole-Based Therapeutics: A Deep Dive into the Biological Activity of 2-Methylthio-4-phenyl-thiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the biological activities associated with a specific and promising class of thiazole derivatives: 2-Methylthio-4-phenyl-thiazole and its analogs. We will delve into the synthetic strategies, diverse pharmacological effects, structure-activity relationships (SAR), and the underlying mechanisms of action that position these compounds as compelling candidates for further drug development. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the discovery and development of novel therapeutics.

Introduction: The Thiazole Moiety - A Privileged Scaffold in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, and the thiazole ring stands out as a particularly versatile and "privileged" scaffold.[1][2][3][4][5] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a wide array of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][6][7] The this compound core, characterized by a methylthio group at the 2-position and a phenyl ring at the 4-position, has emerged as a particularly fruitful area of investigation, with analogs demonstrating potent and varied biological activities. This guide will systematically explore the key therapeutic areas where these compounds have shown significant promise.

Synthetic Strategies: Building the this compound Core

The synthesis of this compound and its analogs typically involves multi-step reaction sequences. A common and efficient method is the Hantzsch thiazole synthesis. This classical approach involves the condensation of a-haloketones with thioamides.[8] Variations of this method, including microwave-assisted synthesis, have been developed to improve reaction times and yields.[8][9]

General Synthetic Protocol: Hantzsch Thiazole Synthesis

A generalized, step-by-step protocol for the synthesis of 2-amino-4-phenylthiazole derivatives, a common precursor, is outlined below. The 2-methylthio group can be introduced through various subsequent modifications.

-

α-Halogenation of a Ketone: An appropriate acetophenone derivative is subjected to halogenation, typically using bromine in a suitable solvent like acetic acid, to yield the corresponding α-bromoacetophenone.

-

Condensation with a Thiourea Derivative: The resulting α-bromoacetophenone is then reacted with a substituted or unsubstituted thiourea in a solvent such as ethanol.

-

Cyclization: The reaction mixture is heated under reflux to facilitate the cyclization and formation of the 2-amino-4-phenylthiazole ring.

-

Purification: The crude product is purified using standard techniques like recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of 2-amino-4-phenylthiazole derivatives, which can be further modified to obtain 2-methylthio analogs.

Caption: Generalized workflow for the synthesis of 2-amino-4-phenylthiazole derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer potential of this compound analogs.[7][10][11][12][13] These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, including breast, colon, and liver cancer.[10][11]

Mechanism of Action in Cancer

The anticancer activity of these thiazole derivatives is often multifactorial, involving the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3][7][12] Some of the key mechanisms include:

-

Kinase Inhibition: Many thiazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR-2, EGFR, and CDK2.[7][14] Inhibition of these kinases can disrupt downstream signaling pathways responsible for cell growth and division.

-

Induction of Apoptosis: These compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[7]

-

Cell Cycle Arrest: Treatment with this compound analogs can lead to the arrest of the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from completing cell division.[7][12]

The following diagram depicts a simplified signaling pathway illustrating the potential points of intervention for this compound analogs in cancer cells.

Caption: Workflow for evaluating anti-inflammatory and analgesic activity.

Quantitative Data on Anti-inflammatory and Analgesic Activity

The table below presents data on the inhibitory activity of selected 4-phenylthiazole analogs against sEH and FAAH, as well as their in vivo analgesic effects.

| Compound ID | sEH IC₅₀ (nM) | FAAH IC₅₀ (nM) | In Vivo Analgesic Effect | Reference |

| 3 | 9.6 | 7 | Antinociception in Formalin Test | [15] |

| 6o | 2.5 | 9.8 | - | [15] |

| 4p | - | - | Dose-dependent decrease in nociceptive behavior | [8] |

| 4s | - | - | Decrease in nociceptive behavior at 3 mg/kg | [8] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of new antimicrobial agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties. [1][4][5][16]

Spectrum of Antimicrobial Activity

This compound analogs and related compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. [4][14]For instance, certain 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). [16]

Potential Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action can vary depending on the specific derivative and the target organism. Potential mechanisms include:

-

Inhibition of Essential Enzymes: These compounds may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives may allow them to insert into and disrupt the microbial cell membrane, leading to cell death. [5]* Inhibition of Biofilm Formation: Some analogs may interfere with the ability of bacteria to form biofilms, which are protective communities that contribute to antibiotic resistance.

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. The research highlighted in this guide underscores their potential as lead structures for the development of novel anticancer, anti-inflammatory, analgesic, and antimicrobial agents.

Future research in this area should focus on:

-

Lead Optimization: Continued structure-activity relationship studies are essential to further optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

-

Mechanism of Action Studies: More in-depth investigations into the precise molecular targets and signaling pathways modulated by these analogs will facilitate rational drug design.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy and safety profiles.

-

Development of Multi-target Ligands: The ability of some of these compounds to hit multiple targets simultaneously, such as in the case of dual sEH/FAAH inhibitors, represents an exciting avenue for developing more effective therapies for complex diseases. [8] In conclusion, the this compound core is a rich source of biologically active molecules with significant therapeutic potential. Continued interdisciplinary research involving medicinal chemists, pharmacologists, and biologists is crucial to unlock the full potential of this remarkable scaffold and translate these promising findings into novel clinical therapies.

References

-

Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384–5389. [Link]

-

Angelia, M. A., Kandasamy, R., Wagner, K. M., & Pecic, S. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 166, 106727. [Link]

-

Borcea, A. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(16), 4968. [Link]

-

El-Sayed, M. A. A., et al. (2024). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 16(2), 101-121. [Link]

-

Fadl, M. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals, 13(11), 1583. [Link]

-

Gaffer, H. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

K Nakamura, K Tsuji, N Konishi, H Okumura, M Matsuo. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & pharmaceutical bulletin, 41(5), 894-906. [Link]

-

Khan, I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7991. [Link]

-

Kumar, D. (2024). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

-

Lelyukh, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843. [Link]

-

M R, H A, S S, B J. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Heliyon, 9(7), e17869. [Link]

-

Pecic, S., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 284, 117009. [Link]

-

Pinto, M., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14283-14297. [Link]

-

Popiolek, L. (2022). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Molecules, 27(15), 4995. [Link]

-

Rahman, M. A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

-

ResearchGate. (2025). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

-

S. Bondock, W. Fadaly, M.A. Metwally. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European journal of medicinal chemistry, 45(9), 3692-701. [Link]

-

Said, M. F., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(21), 7212. [Link]

-

Santos, J. L. d., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 686-697. [Link]

-

Shaker, Y. M., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Journal of Basic & Applied Sciences, 11, 339-345. [Link]

- Shiradkar, M., & Murahari, P. (2007). Synthesis and antimicrobial studies of some novel 2-mercapto-4-methyl-5-thiazolyl derivatives. Indian Journal of Heterocyclic Chemistry, 16(3), 253-256. [No valid URL found]

-

Singh, P., et al. (2024). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. [Link]

-

Zareef, M., et al. (2008). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. DARU Journal of Pharmaceutical Sciences, 16(1), 20-24. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Methylthio-4-phenyl-thiazole Derivatives in Medicinal Chemistry

Executive Summary

The 2-methylthio-4-phenyl-thiazole scaffold represents a high-value pharmacophore and a versatile synthetic intermediate in modern drug discovery. Unlike its ubiquitous congener, 2-aminothiazole (a frequent "pan-assay interference" or PAINS candidate due to exocyclic amine reactivity), the 2-methylthio variant offers a distinct physicochemical profile characterized by enhanced lipophilicity (cLogP shift), lack of hydrogen bond donor capacity, and specific metabolic stability.

This technical guide dissects the scaffold's utility in two distinct dimensions:

-

As a Terminal Pharmacophore: Targeting Adenosine Receptors (

AR) and specific microbial enzymes where the hydrophobic S-Me pocket is critical. -

As a Synthetic Pivot: Serving as a "masked" electrophile. The methylthio group acts as a robust precursor for sulfone/sulfoxide formation, enabling facile

displacements to generate diverse 2-amino or 2-alkoxy libraries late in the lead optimization phase.

Part 1: Chemical Architecture & Synthesis

The Modified Hantzsch Synthesis

While the classic Hantzsch synthesis uses thiourea to yield 2-aminothiazoles, accessing the 2-methylthio derivative requires a modified approach using ammonium dithiocarbamate or a stepwise cyclization-alkylation strategy. This avoids the formation of the primary amine and installs the sulfur atom directly.

Core Synthesis Protocol

Objective: Synthesis of 2-methylthio-4-phenylthiazole (Compound 3 ).

Reaction Scheme:

-

Cyclization:

-Bromoacetophenone (1 ) + Ammonium Dithiocarbamate -

Alkylation: 4-Phenylthiazole-2-thione (2 ) + Methyl Iodide (MeI)

2-Methylthio-4-phenylthiazole (3 ).

Detailed Methodology:

-

Step 1: Cyclization

-

Dissolve

-bromoacetophenone (10 mmol) in absolute ethanol (20 mL). -

Add ammonium dithiocarbamate (11 mmol) slowly at room temperature.

-

Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Cool to 0°C. The intermediate 2 (thione tautomer) typically precipitates as a yellow solid.

-

Filter, wash with cold ethanol, and dry. Yield expectation: 80–85%.

-

-

Step 2: S-Methylation

-

Suspend Compound 2 (5 mmol) in DMF (10 mL) containing

(6 mmol). -

Add Methyl Iodide (5.5 mmol) dropwise at 0°C.

-

Stir at room temperature for 1 hour.

-

Quench with ice-water (50 mL). The product 3 will precipitate.

-

Recrystallize from ethanol to obtain colorless/pale yellow needles.

-

Synthetic Divergence (The "Pivot")

The 2-methylthio group is chemically robust but can be activated for displacement. This allows the scaffold to serve as a parent for library generation.

Activation Protocol (Oxidation to Sulfone):

To convert the S-Me group into a leaving group (S-Me

-

Dissolve 2-methylthio-4-phenylthiazole in DCM.

-

Add m-CPBA (2.2 equiv) at 0°C.

-

Stir for 4 hours. Wash with

and -

Resulting 2-methylsulfonyl-4-phenylthiazole is highly reactive toward nucleophilic aromatic substitution (

) with amines, allowing rapid analog generation.

Part 2: Medicinal Chemistry & SAR Logic[1][2][3]

Physicochemical Profiling

Replacing the 2-amino group (

| Property | 2-Amino-4-phenylthiazole | 2-Methylthio-4-phenylthiazole | Impact on Drug Design |

| H-Bond Donor | Yes (2) | No (0) | Improves CNS penetration; reduces non-specific binding. |

| Lipophilicity (cLogP) | ~2.5 | ~3.8 | Enhances membrane permeability; increases metabolic stability. |

| Electronic Effect | Electron Donating (+M) | Weakly Donating / Neutral | Alters pKa of the thiazole nitrogen (N3). |

| Metabolic Liability | N-acetylation, Glucuronidation | S-oxidation (Sulfoxide/Sulfone) | Avoids rapid Phase II conjugation seen with anilines. |

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the strategic modification points on the scaffold.

Caption: Strategic SAR modification points. The C2-SMe group serves dual roles: physicochemical modulator and synthetic handle.

Part 3: Therapeutic Applications[1][2][5][6][7]

Adenosine Receptor Antagonism ( AR)

The 4-phenylthiazole core is a privileged structure for Adenosine Receptor antagonists. While 2-amino derivatives are common, the 2-methylthio derivatives show unique selectivity profiles, particularly for the

-

Mechanism: The thiazole N3 acts as a hydrogen bond acceptor for Asn250 (in human

). The C4-phenyl ring occupies a hydrophobic pocket. The C2-SMe group provides steric bulk that can induce selectivity over -

Key Insight: Oxidation of S-Me to sulfoxide (

) often retains potency while increasing polarity, a useful tactic if the parent S-Me compound is too lipophilic.

Antimicrobial & Antifungal Activity

Derivatives of 2-methylthio-4-phenylthiazole have demonstrated activity against Candida albicans and Gram-positive bacteria.

-

Mode of Action: Disruption of cell wall synthesis (via CYP51 inhibition in fungi). The S-Me group mimics the lipophilic tail of ergosterol precursors.

-

Data Summary:

-

C. albicans MIC: 4–16

g/mL (for 4-(4-chlorophenyl) derivatives). -

S. aureus MIC: 8–32

g/mL.

-

Part 4: Biological Pathway Visualization

The following diagram details the Adenosine

Caption: Mechanism of Action: Antagonism of the Gi-coupled A3 receptor prevents cAMP suppression, modulating immune responses.

Part 5: References

-

Synthesis of Thiazole Derivatives:

-

Title: Hantzsch Dihydropyridine (Pyridine) Synthesis (Applied to Thiazoles)

-

Source: Organic Chemistry Portal

-

URL:[Link]

-

-

Adenosine Receptor Antagonists:

-

Antimicrobial Activity:

-

Cytotoxicity & Anticancer:

Sources

- 1. Substituted 4-phenylthiazoles: Development of potent and selective A1, A3 and dual A1/A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole Scaffolds in Pharmacology: From Hantzsch to Kinase Inhibitors

An In-Depth Technical Guide for Drug Discovery Scientists

Executive Summary

The thiazole ring (

This guide analyzes the pharmacological evolution of thiazole—from its natural origins in Thiamine (Vitamin B1) to its role as the "warhead" in modern tyrosine kinase inhibitors (TKIs) and antiretrovirals. We provide actionable synthetic protocols and mechanistic insights to support researchers in leveraging this moiety for next-generation drug design.

Historical & Evolutionary Timeline

The trajectory of thiazole pharmacology mirrors the evolution of modern drug discovery itself: moving from isolation of natural products to serendipitous synthetic discovery, and finally to structure-based rational design.

Visualization: The Thiazole Lineage

The following diagram illustrates the chronological evolution of key thiazole-containing therapeutics.

Figure 1: Chronological evolution of thiazole pharmacophores, highlighting the shift from anti-infectives to targeted oncology agents.

Synthetic Methodology: The Hantzsch Protocol

The Hantzsch Thiazole Synthesis (1887) remains the gold standard for constructing the thiazole core due to its reliability and modularity. It involves the condensation of an

Mechanistic Logic

The reaction proceeds via two distinct phases:[2][4]

-

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the

-carbon of the haloketone (S_N2 mechanism).[2] -

Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by dehydration to aromatize the ring.

Standardized Laboratory Protocol

Target: Synthesis of 2-amino-4-phenylthiazole (a common precursor for SAR studies).

Reagents:

-

Acetophenone (1.0 eq)

-

Bromine (1.0 eq) or N-Bromosuccinimide (NBS)

-

Thiourea (1.2 eq)

-

Ethanol (absolute)

-

Sodium Acetate (aq)

Step-by-Step Workflow:

| Phase | Action | Rationale (Causality) |

| 1. Activation | Dissolve acetophenone in glacial acetic acid. Add | Generates |

| 2. Condensation | Dissolve the isolated phenacyl bromide in ethanol. Add thiourea. Reflux for 2-4 hours. | Thiourea sulfur attacks the |

| 3. Monitoring | Check via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for disappearance of phenacyl bromide ( | Ensures complete conversion before workup to avoid contaminating the product with lachrymatory halides. |

| 4. Isolation | Cool reaction to RT. The hydrobromide salt of the thiazole often precipitates.[4] Filter the solid.[1][4] | The intermediate forms as an HBr salt, which is less soluble in cold ethanol. |

| 5. Neutralization | Suspend the solid in water. Alkalize with saturated NaOAc or | Deprotonates the thiazolium salt to yield the free base 2-aminothiazole. |

| 6. Purification | Recrystallize from hot ethanol/water. | Removes trace sulfur byproducts and polymeric impurities. |

Visualization: Reaction Mechanism

Figure 2: Step-wise mechanistic pathway of the Hantzsch synthesis.

Modern Pharmacological Applications

In contemporary drug discovery, the thiazole ring is rarely just a linker; it is an active participant in ligand-protein binding.

Case Study: Dasatinib (Kinase Inhibition)

Drug: Dasatinib (Sprycel) Target: BCR-ABL and Src family kinases. Thiazole Role: ATP-mimetic.

The 2-aminothiazole moiety in Dasatinib is critical for its nanomolar potency.

-

H-Bond Donor: The amide nitrogen attached to C2 forms a crucial hydrogen bond with the backbone carbonyl of Met318 (in Src) or Met341 (in Abl).

-

H-Bond Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of the same Methionine residue.

-

Selectivity: The specific geometry of the thiazole allows the inhibitor to bind to the "active" conformation of the kinase, distinguishing it from other inhibitors like Imatinib.

Case Study: Ritonavir (CYP450 Modulation)

Drug: Ritonavir (Norvir) Target: HIV Protease (primary) / CYP3A4 (secondary). Thiazole Role: Heme ligation and metabolic inhibition.

Ritonavir contains a 5-thiazolyl group. While originally designed as an HIV protease inhibitor, its utility now lies largely in its ability to inhibit Cytochrome P450 3A4 (CYP3A4).

-

Mechanism: The nitrogen of the thiazole ring coordinates directly with the heme iron (

) of CYP3A4. -

Outcome: This blocks the enzyme from metabolizing other drugs, effectively "boosting" the plasma concentration of co-administered antivirals (e.g., lopinavir). This is a prime example of turning a metabolic liability (CYP binding) into a therapeutic asset.

Comparative Data: Thiazole vs. Bioisosteres

The following table highlights why thiazole is often preferred over oxazole or imidazole in specific contexts.

| Feature | Thiazole | Oxazole | Imidazole | Pharmacological Implication |

| Aromaticity | High | Moderate | High | Thiazole is stable against oxidative metabolism compared to furan/oxazole. |

| Basicity ( | ~2.5 | ~0.8 | ~7.0 | Thiazole is less basic than imidazole; it remains unprotonated at physiological pH, aiding membrane permeability. |

| Lipophilicity ( | Moderate | Low | Low | Thiazole increases lipophilicity, improving blood-brain barrier (BBB) penetration. |

| S-Interaction | Yes | No | No | Sulfur can engage in "sigma-hole" interactions with backbone carbonyls. |

References

-

Hantzsch, A. (1887).[1][2] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Annalen der Chemie.

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

-

Kempf, D. J., et al. (1997). Pharmacokinetic enhancement of inhibitors of the human immunodeficiency virus protease by coadministration with ritonavir. Antimicrobial Agents and Chemotherapy.[1][6][7][8]

-

Makam, P., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Mini-Reviews in Medicinal Chemistry.

-

BenchChem Protocols. (2025). Hantzsch Thiazole Synthesis: Standard Operating Procedures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Sulfathiazole used for? [synapse.patsnap.com]

- 7. Sulfathiazole - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

Methodological & Application

Application Note: High-Yield Synthesis of Substituted 2-Methylthio-4-phenylthiazole

Executive Summary

The 2-methylthio-4-phenylthiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in anti-inflammatory agents (e.g., Fanetizole derivatives), antifungal compounds, and adenosine receptor antagonists. Traditional synthesis often involves multi-step isolation or harsh conditions that degrade sensitive substituents.

This Application Note details a robust, high-yield, one-pot protocol for the synthesis of substituted 2-methylthio-4-phenylthiazoles. By leveraging a modified Hantzsch condensation followed by in-situ S-alkylation, this method eliminates intermediate isolation, minimizes solvent waste, and consistently delivers yields >85% with high purity (>98% by HPLC).

Strategic Retrosynthesis & Mechanism

To ensure reproducibility, it is critical to understand the mechanistic causality. The synthesis is designed around the Hantzsch Thiazole Synthesis , but modified to trap the intermediate thione immediately.

Mechanistic Pathway

-

Condensation: The sulfur atom of ammonium dithiocarbamate acts as a nucleophile, attacking the

-carbon of the phenacyl bromide. -

Cyclization: The nitrogen lone pair attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.

-

Tautomerization: The resulting 4-phenylthiazole-2-thiol exists in equilibrium with its thione tautomer.

-

S-Methylation: In the presence of a base, the thione is deprotonated to the thiolate anion, which undergoes rapid

reaction with methyl iodide (MeI) to lock the structure as the 2-methylthio ether.

Reaction Pathway Diagram

Figure 1: Mechanistic flow from starting materials to the final S-methylated thiazole.[1][2][3]

Experimental Protocol

Materials & Reagents[4][5][6]

-

Substituted Phenacyl Bromide (1.0 eq): (e.g., 2-Bromoacetophenone, 2-Bromo-4'-methoxyacetophenone).

-

Ammonium Dithiocarbamate (1.1 eq): Freshly prepared or commercial grade.

-

Methyl Iodide (MeI) (1.2 eq): Alkylating agent. Alternative: Dimethyl Sulfate (DMS).

-

Ethanol (EtOH): Solvent (Absolute or 95%).

-

Sodium Hydroxide (NaOH): 15% Aqueous solution.[3]

Detailed Workflow (One-Pot Procedure)

This protocol is optimized for a 10 mmol scale .

Step 1: Cyclization to Thione Intermediate

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Dithiocarbamate (1.21 g, 11 mmol) in Ethanol (20 mL).

-

Slowly add the Substituted Phenacyl Bromide (10 mmol) portion-wise over 5 minutes.

-

Observation: The reaction is exothermic; a precipitate (ammonium bromide) may form.

-

-

Stir the mixture at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide should disappear, and a new polar spot (Thione) should appear.

-

Note: If reaction is slow (electron-withdrawing groups), heat to reflux for 30 minutes.

-

Step 2: In-Situ S-Methylation 4. Without isolating the intermediate, add 15% NaOH solution (5 mL, ~20 mmol) to the reaction flask. The mixture will become clear or change color as the thiolate is formed. 5. Cool the flask slightly in a water bath (20–25°C). 6. Add Methyl Iodide (0.75 mL, 12 mmol) dropwise.

- Caution: MeI is volatile and toxic. Use a fume hood.

- Stir vigorously at RT for 1–2 hours.

- Checkpoint: TLC should show conversion of the polar thione spot to a less polar product spot (high Rf).

Step 3: Work-up and Purification 8. Pour the reaction mixture into Ice-Cold Water (100 mL) with vigorous stirring. 9. The product will precipitate as a solid.

- If solid:[4] Filter the precipitate, wash with water (3 x 20 mL) to remove inorganic salts, and dry in a vacuum oven at 45°C.

- If oil: Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over anhydrous

- Recrystallization: Most products are highly crystalline. Recrystallize from hot Ethanol or Ethanol/Water mixtures to achieve >99% purity.

Critical Process Parameters (CPP)

| Parameter | Range | Optimal | Impact of Deviation |

| Stoichiometry (Dithiocarbamate) | 1.0 – 1.5 eq | 1.1 eq | <1.0 leads to incomplete conversion; >1.5 requires extra washing. |

| Temperature (Step 1) | 20°C – 80°C | 25°C (RT) | High temp promotes side reactions (dimerization); Low temp slows kinetics. |

| Base Strength (Step 2) | 10% – 20% | 15% NaOH | Too strong can hydrolyze the thiazole ring; too weak fails to deprotonate thione. |

| Reaction Time (Total) | 2 – 6 hours | 3 hours | Extended time may cause S-demethylation or oxidation. |

Data Analysis & Validation

Expected Yields

The following table summarizes expected yields based on the electronic nature of the substituent on the phenyl ring (

| Substituent (R) | Electronic Effect | Expected Yield (%) | Melting Point (°C) |

| -H | Neutral | 88 - 92% | 66 - 68 |

| -CH3 (Methyl) | Weak EDG | 90 - 94% | 72 - 74 |

| -OCH3 (Methoxy) | Strong EDG | 85 - 90% | 98 - 100 |

| -Cl (Chloro) | Weak EWG | 92 - 95% | 105 - 107 |

| -NO2 (Nitro) | Strong EWG | 80 - 85% | 148 - 150 |

Data derived from optimized internal runs and validated against literature precedents [1, 2].

Characterization Guidelines

-

NMR (CDCl3):

-

S-Me Singlet: Distinct sharp singlet at

2.70 – 2.80 ppm (3H). -

Thiazole C5-H: Singlet at

7.30 – 7.50 ppm (1H).

-

-

Mass Spectrometry (ESI+): Expect

peak. The characteristic isotope pattern of Sulfur (

Troubleshooting & Optimization

Common Issues

-

Issue: Product oils out upon addition to water.

-

Solution: The product may have a low melting point. Cool the water to 0°C and scratch the flask walls to induce crystallization. Alternatively, use the extraction method.[5]

-

-

Issue: Low Yield with Nitro-substituted phenacyl bromides.

-

Solution: Strong EWGs can destabilize the intermediate. Increase Step 1 reaction time and ensure gentle reflux.

-

-

Issue: Strong stench during reaction.

-

Cause: Evolution of trace

or MeSH. -

Control: Ensure the base (NaOH) is added before MeI to keep thiols deprotonated (non-volatile). Use a bleach trap for exhaust.

-

"Green" Modification

For a more sustainable process, Dimethyl Carbonate (DMC) can be investigated as a replacement for Methyl Iodide, though it typically requires higher temperatures (reflux) and a catalyst (e.g., DABCO) to be effective as a methylating agent.

References

-

PrepChem. Synthesis of 5-methyl-2-methylthio-4-phenyl-thiazole. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). Retrieved from [Link]

Sources

The 2-Methylthio-4-phenyl-thiazole Scaffold: A Versatile Platform for Modern Drug Discovery

Introduction: The Thiazole Ring in Medicinal Chemistry and the Unique Potential of the 2-Methylthio-4-phenyl-thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active molecules.[1][2] Its prevalence in natural products like vitamin B1 (thiamine) and its presence in a wide array of synthetic compounds with antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties underscore its importance as a privileged scaffold.[1] The 4-phenylthiazole moiety, in particular, has garnered significant attention due to its favorable physicochemical properties and its ability to engage in various biological interactions.

This application note focuses on a specific and highly promising variant of this scaffold: This compound . The introduction of a methylthio (-SCH3) group at the 2-position of the 4-phenylthiazole core offers a unique combination of features for drug design. The sulfur atom can act as a hydrogen bond acceptor and engage in other non-covalent interactions, while the methyl group can occupy hydrophobic pockets within a target protein. Furthermore, the methylthio group can be a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of a drug candidate, or it can be a handle for further chemical modification.

This guide will provide a comprehensive overview of the synthesis, functionalization, and application of the this compound scaffold in drug design. We will delve into specific therapeutic areas where this scaffold has shown promise, supported by detailed protocols for synthesis and biological evaluation.

Synthesis and Functionalization of the this compound Scaffold

The strategic synthesis of the this compound core and its derivatives is a critical first step in harnessing its potential. While direct synthesis of the parent scaffold can be achieved, a common and versatile approach involves the initial synthesis of a 2-mercapto-4-phenylthiazole intermediate, followed by methylation.

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: first, the construction of the 4-phenylthiazole ring with a thiol group at the 2-position, and second, the alkylation of this thiol to introduce the methylthio moiety.

Caption: General synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of the title scaffold, proceeding through a 2-amino-4-phenylthiazole intermediate.

Step 1: Synthesis of 2-Amino-4-phenylthiazole [3][4]

-

To a solution of acetophenone (1 equivalent) in ethanol, add thiourea (1.2 equivalents) and iodine (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-amino-4-phenylthiazole.

Step 2: Synthesis of 2-Mercapto-4-phenylthiazole

-

Suspend 2-amino-4-phenylthiazole (1 equivalent) in an aqueous solution of a strong acid (e.g., HBr).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium ethyl xanthate (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Hydrolyze the resulting xanthate ester by adding a strong base (e.g., NaOH) and heating the mixture.

-

Acidify the reaction mixture to precipitate the 2-mercapto-4-phenylthiazole.

-

Filter the solid, wash with water, and dry.

Step 3: Synthesis of this compound [5]

-

Dissolve 2-mercapto-4-phenylthiazole (1 equivalent) in a suitable solvent such as ethanol or DMF.

-

Add a base (e.g., sodium hydroxide or potassium carbonate, 1.1 equivalents) to deprotonate the thiol.

-

To the resulting thiolate solution, add methyl iodide (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications of the this compound Scaffold in Drug Design

The this compound scaffold is a versatile building block for the development of novel therapeutic agents across various disease areas. Its unique structural features allow for the design of potent and selective inhibitors of key biological targets.

Anticancer Activity: Targeting Tubulin Polymerization

Several studies have highlighted the potential of 4-phenylthiazole derivatives as potent anticancer agents that target the microtubule network, a critical component of the cytoskeleton involved in cell division.[6] These agents often act as tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.

The this compound scaffold can be elaborated with various substituents on the phenyl ring and at the 5-position of the thiazole ring to optimize anticancer activity.

Caption: Mechanism of action for anticancer this compound derivatives.

Structure-Activity Relationship (SAR) Insights:

-

Phenyl Ring Substituents: The nature and position of substituents on the 4-phenyl ring are crucial for activity. Electron-donating groups, such as methoxy groups, have been shown to enhance anticancer potency in related phenylthiazole series.[7]

-

5-Position Modification: The 5-position of the thiazole ring is a key site for introducing diversity. Small alkyl or aryl groups at this position can influence the binding affinity to tubulin.

-

The 2-Methylthio Group: The 2-methylthio group can contribute to binding through hydrophobic interactions and can be a site for fine-tuning the electronic properties of the thiazole ring.

Table 1: Representative Anticancer Activity of Phenylthiazole Derivatives

| Compound ID | R1 (at C5 of thiazole) | R2 (on phenyl ring) | Cancer Cell Line | IC50 (µM) | Reference |

| Example A | -H | 4-OCH3 | HT-29 (Colon) | <10 | [7] |

| Example B | -CH3 | 3,4,5-(OCH3)3 | OVCAR-8 (Ovarian) | Potent | [6] |

| Example C | -H | 3-Fluoro | T47D (Breast) | <10 | [7] |

Antifungal Activity: Inhibition of Fungal Ergosterol Biosynthesis

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[8][9] The development of new antifungal agents with novel mechanisms of action is a critical unmet need. The phenylthiazole scaffold has been successfully employed in the design of inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[8][10] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to fungal cell death.

The this compound scaffold can serve as a core for the development of novel CYP51 inhibitors. The nitrogen atom of the thiazole ring and the sulfur of the methylthio group can potentially coordinate with the heme iron in the active site of CYP51.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in RPMI-1640 medium.

-

Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) according to CLSI guidelines.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (antifungal drug, e.g., fluconazole) and negative (no drug) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Anti-inflammatory and Analgesic Activity

Chronic inflammation and pain are debilitating conditions that affect a large portion of the population. The 4-phenylthiazole scaffold has been explored for the development of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in the modulation of inflammatory and pain signaling pathways. The 2-methylthio group can be a key pharmacophoric element in the design of such dual inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. Its synthetic accessibility and the potential for multi-point functionalization allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. The unique electronic and steric properties conferred by the 2-methylthio group can be exploited to achieve high potency and selectivity.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesis of novel derivatives with diverse substituents at the 5-position of the thiazole ring and on the 4-phenyl ring.

-

Exploration of New Therapeutic Targets: Screening of this compound libraries against a broader range of biological targets, including kinases, proteases, and GPCRs.

-

In-depth Pharmacokinetic and Pharmacodynamic Studies: Comprehensive evaluation of the ADME-Tox properties of lead compounds to guide their optimization into clinical candidates.

-

Structure-Based Drug Design: Utilization of computational modeling and X-ray crystallography to understand the binding modes of these compounds and to guide the design of next-generation inhibitors.

By leveraging the unique attributes of the this compound scaffold, the medicinal chemistry community can continue to develop innovative and effective treatments for a wide range of human diseases.

References

-

Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Available at: [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Molecules. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Available at: [Link]

-

Synthesis of 5-methyl-2-methylthio-4-phenyl-thiazole. PrepChem.com. Available at: [Link]

-

Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. RSC Medicinal Chemistry. Available at: [Link]

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules. Available at: [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. RSC Advances. Available at: [Link]

-

Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

-

The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal. Available at: [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Prostaglandins & Other Lipid Mediators. Available at: [Link]

-